1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline
Overview
Description
1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline is a complex organic compound characterized by its unique structure, which includes an indoline core linked to a 2,6-dichlorophenyl and a 5-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline typically involves multi-step organic reactions. One common method includes the initial formation of the 2,6-dichlorophenyl isoxazole intermediate, followed by its coupling with an indoline derivative under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can occur, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
2,6-Dichloroaniline: Shares the dichlorophenyl moiety but lacks the isoxazole and indoline components.
5-Methylisoxazole: Contains the isoxazole ring but does not have the dichlorophenyl or indoline groups.
Indoline Derivatives: Various indoline-based compounds with different substituents.
Uniqueness: 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c1-11-16(18(22-25-11)17-13(20)6-4-7-14(17)21)19(24)23-10-9-12-5-2-3-8-15(12)23/h2-8H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWCNFLCICORI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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